[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol
Overview
Description
[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol is a heterocyclic compound that features a pyridine ring fused with a thiazole ring, and a methanol group attached to the thiazole ring
Mechanism of Action
Target of Action
Thiazole derivatives, which include [4-(pyridin-2-yl)-1,3-thiazol-2-yl]methanol, have been found to exhibit diverse biological activities . They can interact with various targets, including enzymes, receptors, and other proteins, to exert their effects .
Mode of Action
For instance, they can inhibit or activate enzymes, block or stimulate receptors, or interfere with the function of other proteins . The exact interaction between this compound and its targets would depend on the specific molecular structure of the compound and the target.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer progression, among others .
Pharmacokinetics
The physicochemical properties of a compound, such as its solubility and stability, can influence its pharmacokinetic profile .
Result of Action
Based on the known activities of thiazole derivatives, it can be speculated that this compound might exert effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .
Biochemical Analysis
Biochemical Properties
[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates, and can inhibit or activate these enzymes depending on the context . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt and MAPK pathways . It can also affect gene expression by modulating transcription factors and epigenetic regulators . In normal cells, this compound may influence cellular metabolism by altering the activity of metabolic enzymes and affecting the balance of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . For example, this compound can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events that are critical for cell signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with initial acute effects followed by longer-term adaptations in cellular metabolism and gene expression . In in vivo studies, the long-term effects of this compound on cellular function and organismal health are still being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune function . At high doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the nervous system . These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction to form various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound within specific tissues and organs are influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiazoles, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In organic synthesis, [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form stable complexes with metals makes it valuable in material science applications .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares the pyridine ring but has a pyrimidine ring instead of a thiazole ring.
4-(Pyridin-2-yl)thiazole: Similar structure but lacks the methanol group.
2-(Pyridin-2-yl)thiazole: Another similar compound with a different substitution pattern.
Uniqueness: [4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol is unique due to the presence of both the pyridine and thiazole rings along with the methanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4-pyridin-2-yl-1,3-thiazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-5-9-11-8(6-13-9)7-3-1-2-4-10-7/h1-4,6,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRZIYSZZKAVOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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